2-Benzothiazolecarboxamide,3-oxide(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolecarboxamide,3-oxide(8CI) is a chemical compound with the molecular formula C8H6N2O2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolecarboxamide,3-oxide(8CI) typically involves the oxidation of 2-Benzothiazolecarboxamide. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Benzothiazolecarboxamide,3-oxide(8CI) may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzothiazolecarboxamide,3-oxide(8CI) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxides or sulfoxides.
Reduction: Reduction reactions can convert the oxide back to the parent amide or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or other higher oxidation states.
Reduction: Formation of the parent amide or other reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolecarboxamide,3-oxide(8CI) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Benzothiazolecarboxamide,3-oxide(8CI) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the modulation of specific biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzothiazolecarboxamide: The parent compound without the oxide group.
Benzothiazole: The core heterocyclic structure.
Benzothiazole derivatives: Various substituted benzothiazoles with different functional groups.
Uniqueness
2-Benzothiazolecarboxamide,3-oxide(8CI) is unique due to the presence of the oxide group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H6N2O2S |
---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
3-oxido-1,3-benzothiazol-3-ium-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c9-7(11)8-10(12)5-3-1-2-4-6(5)13-8/h1-4H,(H2,9,11) |
InChI-Schlüssel |
BKUGHZBUPJQALG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)[N+](=C(S2)C(=O)N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.